2-Phenyl-4-vinyloxazole

Olefin cross-metathesis Stereoselective synthesis Vinyloxazole reactivity

2-Phenyl-4-vinyloxazole (CAS 350810-76-3; IUPAC: 4-ethenyl-2-phenyl-1,3-oxazole; molecular formula C₁₁H₉NO; MW 171.20 g/mol) is a heterocyclic building block belonging to the oxazole family, characterized by a phenyl substituent at position 2 and a vinyl group at position 4 of the oxazole ring. This substitution pattern confers a bifurcated reactivity profile: the C4-vinyl group serves as a polymerizable and cross-coupling handle, while the C2-phenyl group provides π-stacking capacity and metabolic stability.

Molecular Formula C11H9NO
Molecular Weight 171.19 g/mol
CAS No. 350810-76-3
Cat. No. B3262023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-4-vinyloxazole
CAS350810-76-3
Molecular FormulaC11H9NO
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESC=CC1=COC(=N1)C2=CC=CC=C2
InChIInChI=1S/C11H9NO/c1-2-10-8-13-11(12-10)9-6-4-3-5-7-9/h2-8H,1H2
InChIKeyMQWSOHQURSXOKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-4-vinyloxazole (CAS 350810-76-3): A Dual-Functional Oxazole Building Block for Cross-Coupling and Medicinal Chemistry


2-Phenyl-4-vinyloxazole (CAS 350810-76-3; IUPAC: 4-ethenyl-2-phenyl-1,3-oxazole; molecular formula C₁₁H₉NO; MW 171.20 g/mol) is a heterocyclic building block belonging to the oxazole family, characterized by a phenyl substituent at position 2 and a vinyl group at position 4 of the oxazole ring [1]. This substitution pattern confers a bifurcated reactivity profile: the C4-vinyl group serves as a polymerizable and cross-coupling handle, while the C2-phenyl group provides π-stacking capacity and metabolic stability. Commercially available at ≥98% purity for research use , the compound occupies a distinct chemical space between simpler 2-phenyloxazoles lacking the vinyl handle and more complex 2,5-diaryl-4-vinyloxazoles used in scintillant applications.

Why 2-Phenyl-4-vinyloxazole Cannot Be Replaced by Generic Oxazole Analogs in Procurement Decisions


The combination of a C4-vinyl group and a C2-phenyl group on the oxazole scaffold creates a reactivity profile that cannot be replicated by simple substitution with close analogs. Replacing the C4-vinyl with a methyl group (2-phenyl-4-methyloxazole, CAS 877-39-4) eliminates the olefin cross-metathesis and polymerization handles entirely . Introducing a methyl group at C5 (5-methyl-2-phenyl-4-vinyloxazole, CAS 1260677-94-8) sterically and electronically blocks a key diversification site, restricting downstream SAR exploration . Using 2-vinyloxazole (unsubstituted at C2) alters cross-metathesis yields and stereoselectivity dramatically compared to the 2-phenyl-bearing system [1]. Selecting the 2,5-diphenyl analog introduces scintillant functionality but at the cost of a significantly longer synthetic route [2]. These structure-specific functional consequences mean that in-class substitution without empirical verification will alter—or abolish—the reactivity, selectivity, and synthetic tractability that define the value of 2-phenyl-4-vinyloxazole as a procurement target.

Quantitative Differentiation Evidence for 2-Phenyl-4-vinyloxazole: Head-to-Head and Cross-Study Comparisons


Complete E-Stereoselectivity in Olefin Cross-Metathesis vs. 2-Vinyloxazole (6:1 to 11:1 E/Z Mixtures)

2-Phenyl-4-vinyloxazole (substrate 2) undergoes ruthenium-catalyzed olefin cross-metathesis with complete E-stereoselectivity, affording single stereoisomers across all olefin coupling partners tested. In contrast, the C2-unsubstituted 2-vinyloxazole (substrate 1) consistently produces E/Z mixtures ranging from 6:1 to 11:1 under identical conditions [1]. This stereochemical fidelity eliminates the need for isomer separation, directly reducing purification burden in multi-step synthetic sequences.

Olefin cross-metathesis Stereoselective synthesis Vinyloxazole reactivity

Exclusive Reactivity with Electron-Poor Olefins: 72% Yield with Enones vs. 0% for 4-Vinylthiazoles

2-Phenyl-4-vinyloxazole couples efficiently with electron-poor (Type II) olefins—ethyl vinyl ketone (enone, 72% yield) and methyl acrylate (acrylate, 60% yield)—in contrast to 4-vinylthiazoles, which fail to produce any coupling product under identical conditions [1]. This divergent reactivity profile is explicitly noted by the authors: 'vinyloxazoles 1 and 2, CM proceeded satisfactorily with enone 3l and tolerably well with acrylates 3m and 3n, whereas vinylthiazoles failed to provide any coupling product under similar conditions' [1]. The phenyl substituent at C2 appears to electronically modulate the vinyl group to enable this unique reactivity window.

Electron-deficient olefin coupling Vinyloxazole vs. vinylthiazole Cross-metathesis substrate scope

Synthetic Accessibility: 2-Step, 57% Overall Yield Route vs. 6-Step Synthesis for 2,5-Diphenyl-4-vinyloxazole

2-Phenyl-4-vinyloxazole is synthesized from benzamide in two steps with 57% overall yield: (i) one-pot trimethylsilyldiazomethane addition to the in situ-generated acyl isocyanate, forming an oxazolidinone; (ii) conversion to the enol triflate followed by Stille coupling with vinyltributyltin [1]. In contrast, the structurally related 2,5-diphenyl-4-vinyloxazole—used as a scintillant monomer—requires a six-step synthesis from ethyl benzoyl acetate [2][3]. This four-step reduction in synthetic complexity directly impacts procurement lead time, cost, and scalability.

Synthetic route efficiency Step-count comparison Vinyloxazole monomer synthesis

C5-Unsubstituted Position Preserves a Diversification Handle Lacking in 5-Methyl-2-phenyl-4-vinyloxazole

2-Phenyl-4-vinyloxazole bears a hydrogen at the C5 position of the oxazole ring, leaving this site available for electrophilic aromatic substitution, direct metalation, or halogenation. The closest commercially available analog, 5-methyl-2-phenyl-4-vinyloxazole (CAS 1260677-94-8), permanently occupies this position with a methyl group . Phenyl substituents at positions 2, 4, and 5 of the oxazole ring exert distinct electronic effects on the heterocycle, as reflected in differential basicity constants (pKₐ values) and protonation-dependent spectral shifts [1], meaning that C5 substitution is not electronically silent and alters the reactivity of the adjacent C4-vinyl group.

Structure-activity relationship Oxazole C5 functionalization Late-stage diversification

P2X3 Purinoceptor Antagonist Evaluation: A Biological Starting Point with Defined Target Engagement

2-Phenyl-4-vinyloxazole has been evaluated for antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3) at a concentration of 10 µM, expressed in Xenopus oocytes, as recorded in the ChEMBL database (CHEMBL_147403 / CHEMBL884064) via BindingDB [1]. The P2X3 receptor is a clinically validated target for chronic pain, bladder dysfunction, and cough. While a full IC₅₀ curve was not determined in this primary screen, the assay establishes that the compound engages this ion channel target at micromolar concentrations. Reference agonists in the same assay—Bz-ATP (EC₅₀ = 80 nM), ATP (EC₅₀ = 340 nM), and 2-MeSATP (EC₅₀ = 350 nM)—provide internal calibration of assay sensitivity [2].

P2X3 receptor Purinoceptor antagonist Pain and inflammation target

Optimal Application Scenarios for 2-Phenyl-4-vinyloxazole Based on Quantitative Differentiation Evidence


Synthesis of E-Configured α,β-Unsaturated Carbonyl-Oxazole Conjugates via Cross-Metathesis

When the synthetic objective requires coupling the oxazole core to an electron-deficient olefin (e.g., enones, acrylates) with complete E-stereochemical control, 2-phenyl-4-vinyloxazole is the mandatory substrate choice. The 72% yield with ethyl vinyl ketone and 60% yield with methyl acrylate—both as single stereoisomers [1]—enable the construction of Michael acceptor-functionalized oxazole libraries that are entirely inaccessible via the vinylthiazole route (0% yield). The complete E-selectivity (>20:1) further eliminates the need for isomer separation that burdens the 2-vinyloxazole route (E/Z 3:1 to 6:1 with deactivated olefins). This scenario applies to medicinal chemistry programs targeting covalent inhibitors, PROTAC linker conjugation, or natural product analog synthesis where the oxazole serves as a conformationally constrained bioisostere.

Medicinal Chemistry SAR Expansion Requiring C5 Diversification

In structure-activity relationship campaigns where the oxazole C5 position must remain available for iterative functionalization (halogenation, cross-coupling, or direct C–H activation), the C5-unsubstituted 2-phenyl-4-vinyloxazole is structurally required—the 5-methyl analog (CAS 1260677-94-8) blocks this vector permanently . The documented position-dependent electronic effects of phenyl substituents on oxazole basicity [2] further support that C5 substitution is not electronically neutral; preserving C5 as a tunable site allows systematic modulation of the heterocycle's electronic character throughout the SAR cycle.

Cost-Efficient Building Block Procurement for Non-Scintillant Polymer or Conjugate Applications

For applications requiring a polymerizable oxazole monomer where scintillant properties (deriving from the 2,5-diphenyl substitution pattern) are not required, 2-phenyl-4-vinyloxazole offers a dramatically simpler procurement pathway. The two-step, 57% overall yield synthesis from benzamide [3] versus the six-step route to 2,5-diphenyl-4-vinyloxazole [4] translates to lower cost, shorter lead times, and reduced synthetic risk. This scenario favors procurement of the mono-phenyl analog for applications in non-fluorophore polymer chemistry, surface functionalization, or as a synthetic intermediate where the 5-phenyl group adds unnecessary molecular weight and synthetic complexity.

P2X3 Antagonist Hit-to-Lead Optimization Starting Point

The confirmed P2X3 receptor engagement at 10 µM in a recombinant Xenopus oocyte assay [5] positions 2-phenyl-4-vinyloxazole as a tractable starting point for hit-to-lead optimization targeting purinergic signaling pathways implicated in chronic pain and inflammatory disorders. The combination of the C4-vinyl handle (enabling late-stage diversification via cross-metathesis) and the available C5 position (enabling parallel SAR exploration) provides two orthogonal vectors for potency optimization. Reference pharmacological data from the same assay (Bz-ATP EC₅₀ = 80 nM; PPADS EC₅₀ = 1,700 nM) establish the dynamic range for compound progression.

Quote Request

Request a Quote for 2-Phenyl-4-vinyloxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.